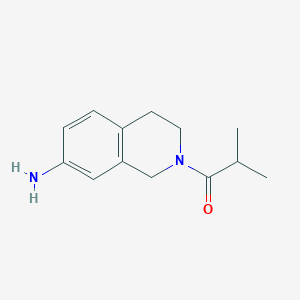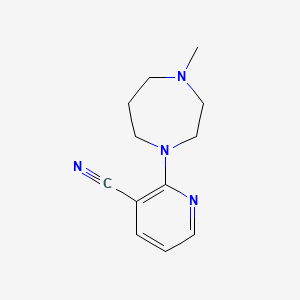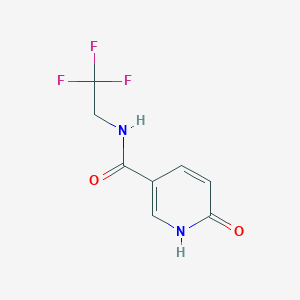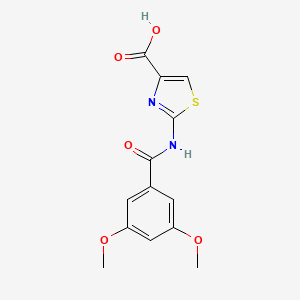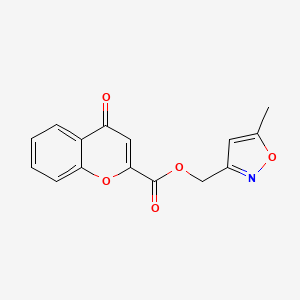
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate, also known as 5-MOC, is a small molecule that has been studied for its potential to act as an enzyme inhibitor. It has a variety of applications in scientific research and has been studied for its potential to be used as a drug.
Mecanismo De Acción
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This binding is reversible, meaning that the enzyme can be released from the inhibitor after the reaction has been completed.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and aldosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate in lab experiments has several advantages. It is a small molecule, making it easy to synthesize and store. It is also relatively inexpensive, making it cost-effective for lab experiments. Additionally, it is a reversible inhibitor, meaning that the enzyme can be released from the inhibitor after the reaction has been completed.
The main limitation of this compound for lab experiments is that it is not very specific in its binding, meaning that it can bind to multiple enzymes, making it difficult to study the effects of a single enzyme.
Direcciones Futuras
There are a variety of potential future directions for research on (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate. It could be studied further for its potential to be used as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, its mechanism of action could be studied in more detail, as it is not currently known how it binds to enzymes. Finally, its specificity could be improved, making it easier to study the effects of a single enzyme.
Métodos De Síntesis
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can be synthesized using a variety of techniques, including the Wittig reaction and the Stille reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Stille reaction involves the reaction of a stannane with an aldehyde or ketone to form a vinylstannane. Both reactions require the use of a base, such as sodium hydroxide, to activate the reaction.
Aplicaciones Científicas De Investigación
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It has also been studied for its potential to be used as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9-6-10(16-21-9)8-19-15(18)14-7-12(17)11-4-2-3-5-13(11)20-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPBBSWUXABIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574452.png)
![4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol](/img/structure/B6574457.png)
![4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574464.png)
![N-(2,5-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574476.png)
![N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574480.png)
![N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574482.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)

![6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6574497.png)
![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)
